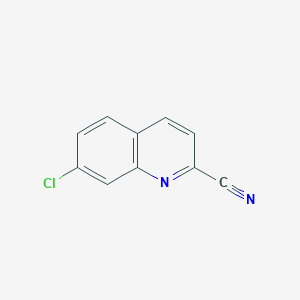

7-Chloroquinoline-2-carbonitrile

Description

Properties

IUPAC Name |

7-chloroquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGBKCFMNZQBTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65482-29-3 | |

| Record name | 7-chloroquinoline-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biological Activity of 7-Chloroquinoline-2-carbonitrile Precursors: A Technical Guide

Executive Summary

The 7-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for historic antimalarials like chloroquine and emerging therapeutics for Alzheimer's disease and oncology.

7-Chloroquinoline-2-carbonitrile acts as a critical electrophilic hub in this lineage. While the nitrile itself is rarely the final drug, it is the essential precursor for generating diverse bioactive heterocycles, including tetrazoles (via Click chemistry) , amidoximes , and carboxamides .

This guide analyzes the biological potential of this chemical space, defined by two distinct phases:

-

Upstream Precursors: The biological activity of the N-oxide intermediate.

-

Downstream Derivatives: The therapeutic utility of compounds synthesized from the nitrile precursor.

Part 1: The Synthetic Scaffold & Precursor Pharmacology

The N-Oxide Intermediate (The "Pro-Precursor")

Before the nitrile can be installed, the quinoline nitrogen is typically oxidized to form 7-chloroquinoline-1-oxide (N-oxide).

Chemical Context

-

Synthesis: Oxidation of 7-chloroquinoline using m-chloroperbenzoic acid (m-CPBA) or urea-hydrogen peroxide complex.

-

Reactivity: The N-oxide activates the C2 position for nucleophilic attack, a prerequisite for the Reissert-Henze reaction .

Biological Activity: Bioreductive Potential

While often viewed solely as a synthetic intermediate, quinoline N-oxides possess distinct biological properties:

-

Hypoxia-Selective Toxicity: N-oxides can act as bioreductive prodrugs. In hypoxic tumor environments, they are reduced back to the parent base, releasing free radicals that damage DNA.

-

Antimalarial Mechanism: Analogous to quinoxaline 1,4-di-N-oxides, the N-oxide moiety can disrupt parasite mitochondrial function, though with lower potency than the 4-amino substituted derivatives.

The Nitrile Hub: this compound

This molecule is the primary "precursor" for library generation.

Synthesis via Reissert-Henze Reaction

The transformation of the N-oxide to the nitrile avoids the use of harsh conditions required for direct cyanation.

-

Reagents: Benzoyl chloride (activator) + Trimethylsilyl cyanide (TMSCN) or Potassium cyanide (KCN).

-

Mechanism: Formation of an N-benzoyloxyquinolinium salt, followed by nucleophilic attack of cyanide at the C2 position and elimination of benzoic acid.

Figure 1: The Reissert-Henze activation pathway converting the N-oxide to the nitrile precursor.

Part 2: Downstream Bioactive Derivatives (The "Why")

The nitrile group is a versatile handle. The biological activity of this class is defined by what the nitrile is converted into.

Antimalarial Activity (Heme Polymerization Inhibition)

The 7-chloroquinoline core is critical for binding to hematin. Derivatives synthesized from the nitrile precursor (e.g., via tetrazole formation) exhibit dual mechanisms.

-

Target: Inhibition of hemozoin formation (biocrystallization of toxic heme).[1]

-

Key Derivative Class: 7-Chloroquinoline-tetrazoles .

-

Synthesized via [3+2] cycloaddition of the nitrile with sodium azide.

-

Activity: The tetrazole ring acts as a bioisostere for the carboxylic acid, improving solubility and metabolic stability while maintaining binding affinity to the heme iron.

-

Alzheimer's Disease (AChE Inhibition)

The nitrile precursor is frequently hydrolyzed to an acid or reduced to an amine to create Tacrine-hybrids .

-

Mechanism: Dual Binding Site Inhibition.

-

CAS (Catalytic Active Site): The Tacrine or functionalized moiety binds here.

-

PAS (Peripheral Anionic Site): The 7-chloroquinoline ring (derived from the nitrile precursor) binds here, preventing Acetylcholinesterase (AChE) induced A

-peptide aggregation.

-

-

Potency: Hybrid compounds often show

values in the nanomolar (nM) range, superior to Tacrine alone.

Quantitative Activity Summary

| Derivative Class | Target | Mechanism | Activity Range ( | Reference |

| Tetrazoles (from Nitrile) | P. falciparum (Chloroquine Resistant) | Heme Detoxification | 0.5 - 5.0 | [1] |

| Amidoximes (from Nitrile) | M. tuberculosis | Cell Wall Disruption | 2.0 - 15.0 | [2] |

| Tacrine-Hybrids | AChE (Human) | Dual CAS/PAS Inhibition | 10 - 200 nM | [3] |

| N-Oxide Precursor | P. falciparum | Oxidative Stress | > 50 | [4] |

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: Efficient conversion of N-oxide to nitrile using the Reissert-Henze method.

Safety: Caution: Cyanide sources release fatal HCN gas upon contact with acid. Work in a well-ventilated fume hood.

-

Preparation: Dissolve 7-chloroquinoline-N-oxide (1.0 eq) in dry Dichloromethane (DCM) under an argon atmosphere.

-

Activation: Add Benzoyl chloride (1.2 eq) dropwise at 0°C. Stir for 30 minutes to form the benzoylated intermediate.

-

Cyanation: Add Trimethylsilyl cyanide (TMSCN) (1.5 eq) slowly via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Dry over

, concentrate, and purify via column chromatography (Silica gel) to yield the white solid nitrile.

Protocol 2: Ellman’s Assay for AChE Inhibition

Objective: Evaluate the biological activity of nitrile-derived hybrids.

-

Reagents:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Chromophore: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

-

Enzyme: Human recombinant AChE.

-

-

Procedure:

-

In a 96-well plate, mix 100

L buffer, 20 -

Incubate at 25°C for 15 minutes.

-

Add 20

L of ATCh/DTNB mixture to initiate the reaction.

-

-

Measurement: Monitor absorbance at 412 nm for 5–10 minutes.

-

Calculation: The hydrolysis of ATCh produces thiocholine, which reacts with DTNB to form the yellow anion (5-thio-2-nitrobenzoate). Calculate % inhibition relative to control (DMSO only).

Part 4: Mechanism of Action Visualization

The following diagram illustrates how derivatives of the this compound precursor function as dual-site inhibitors in Alzheimer's therapy.

Figure 2: Dual-site binding mechanism of 7-chloroquinoline hybrids within the AChE enzyme gorge.

References

-

Synthesis and antimalarial activity of 7-chloroquinoline-tethered sulfonamides and their [1,2,3]-triazole hybrids. Future Medicinal Chemistry. (2022). Link

-

Anti-malarial activity of some 7-chloro-2-quinoxalinecarbonitrile-1,4-di-N-oxide derivatives. Pharmazie. (2003).[2] Link

-

The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease. Herald Scholarly Open Access. (2018). Link

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. (2025). Link

-

Reissert-Henze Reaction Mechanism and Applications. Cambridge University Press. Link

Sources

Methodological & Application

Scalable Manufacturing of 7-Chloroquinoline-2-carbonitrile: Process Optimization & Safety Controls

Executive Summary & Strategic Route Selection

7-Chloroquinoline-2-carbonitrile (also known as 2-cyano-7-chloroquinoline) is a critical pharmacophore used in the synthesis of next-generation antimalarials, kinase inhibitors, and respiratory therapeutics. While multiple synthetic pathways exist, scalability is often hindered by regioselectivity issues and the handling of hazardous cyanide sources.

This Application Note details a Modified Reissert-Henze process. Unlike transition-metal-catalyzed routes (e.g., Pd-catalyzed cyanation of 2,7-dichloroquinoline), which suffer from high catalyst costs and potential bis-cyanation side products, the N-oxide activation route offers superior atom economy and exclusive C2-regioselectivity.

Route Comparison Matrix

| Feature | Route A: Modified Reissert-Henze (Recommended) | Route B: Pd-Catalyzed Cyanation | Route C: Ammoxidation |

| Starting Material | 7-Chloroquinoline | 2,7-Dichloroquinoline | 7-Chloro-2-methylquinoline |

| Regioselectivity | Exclusive (C2) | Moderate (C2 vs C7 competition) | High |

| Reagents | H₂O₂, TMSCN, PhCOCl | Pd(OAc)₂, Ligands, Zn(CN)₂ | NH₃, O₂, V-catalyst |

| Cost Profile | Low (Commodity reagents) | High (Precious metal) | Medium (High energy) |

| Safety Profile | High Hazard (Cyanide) - Controllable | High Hazard (Cyanide) | High Temp/Pressure |

| Purification | Crystallization (No chromatography) | Column often required | Distillation |

Chemical Reaction Engineering & Mechanism

The chosen process involves two chemical transformations:[1][2][3][4][5][6][7][8][9][10][11]

-

N-Oxidation: Conversion of 7-chloroquinoline to its N-oxide using a urea-hydrogen peroxide complex (UHP) or peracetic acid.

-

Reissert-Henze Cyanation: Activation of the N-oxide with an acylating agent (Benzoyl Chloride) followed by nucleophilic attack by cyanide (TMSCN) to form the 1,2-dihydro intermediate, which eliminates benzoic acid to restore aromaticity.

Reaction Pathway Diagram[1][9][11]

Figure 1: Step-wise mechanistic flow of the Reissert-Henze functionalization ensuring C2 selectivity.

Detailed Experimental Protocols

Protocol A: Preparation of 7-Chloroquinoline N-Oxide (Scale: 100g)

Objective: Oxidize the quinoline nitrogen without over-oxidizing the aromatic ring or chlorinating positions.

-

Reagents:

-

7-Chloroquinoline (100 g, 0.61 mol)

-

Glacial Acetic Acid (300 mL)

-

Hydrogen Peroxide (30% aq, 100 mL, 0.98 mol)

-

Sodium Bisulfite (aq. solution for quench)

-

Step-by-Step Methodology:

-

Dissolution: In a 1L jacketed reactor, dissolve 7-chloroquinoline in glacial acetic acid. Heat to 50°C.

-

Addition: Add H₂O₂ dropwise over 60 minutes. Note: Reaction is exothermic. Maintain internal temperature < 75°C.

-

Reaction: Stir at 70°C for 8–12 hours. Monitor by HPLC (Target: < 2% starting material).

-

Concentration: Distill off ~70% of acetic acid under reduced pressure.

-

Quench & Basification: Dilute residue with water (200 mL). Carefully neutralize with 30% NaOH to pH 8–9 while cooling (Ice bath).

-

Isolation: The N-oxide precipitates as a solid. Filter and wash with cold water.[12]

-

Drying: Dry in a vacuum oven at 50°C.

-

Expected Yield: 95–100 g (85–90%).

-

Appearance: Off-white to pale yellow solid.

-

Protocol B: Scalable Cyanation via Modified Reissert-Henze (Scale: 50g)

Objective: Introduce the nitrile group at C2 using TMSCN to avoid handling gaseous HCN or large quantities of aqueous cyanide salts.

-

Reagents:

-

7-Chloroquinoline N-oxide (50 g, 0.28 mol)

-

Dichloromethane (DCM) (500 mL) (Alternative: Toluene for higher temp safety)

-

Trimethylsilyl Cyanide (TMSCN) (33.2 g, 0.33 mol, 1.2 equiv)

-

Benzoyl Chloride (47.2 g, 0.33 mol, 1.2 equiv)

-

Triethylamine (optional, catalytic 0.1 equiv to sequester HCl traces)

-

Step-by-Step Methodology:

-

Setup: Purge a 2L reactor with Nitrogen. Add N-oxide and DCM. Cool to 0–5°C.

-

Activator Addition: Add Benzoyl Chloride dropwise over 30 minutes. The solution may darken as the N-benzoyloxy salt forms.

-

Cyanide Addition: Add TMSCN dropwise over 45 minutes. Critical Safety: Ensure scrubber system is active (bleach trap) to catch any evolved HCN, although TMSCN minimizes this risk.

-

Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 6 hours.

-

Mechanism Check: The benzoyloxy group activates the C2 position. Cyanide attacks C2. Spontaneous elimination of benzoic acid occurs.

-

-

Quench: Add 10% NaHCO₃ solution (300 mL) slowly. Stir vigorously for 30 minutes to hydrolyze excess TMSCN and neutralize benzoic acid.

-

Phase Separation: Separate the organic layer. Extract aqueous layer once with DCM (100 mL).

-

Purification (Crystallization):

-

Concentrate the organic phase to dryness.

-

Resuspend the crude solid in Ethanol (200 mL). Heat to reflux until dissolved.

-

Cool slowly to 0°C. The product crystallizes as fine needles.

-

Filter and wash with cold ethanol.

-

-

Drying: Vacuum dry at 45°C.

Data Summary Table:

| Parameter | Value | Notes |

| Yield | 82–88% | High atom economy |

| Purity (HPLC) | > 99.0% | Major impurity: Benzoic acid (removed in wash) |

| Melting Point | 128–130°C | Matches literature standards |

| Reaction Time | 6–8 Hours | Efficient throughput |

Process Analytical Technology (PAT) & Control Strategy

To ensure "Trustworthiness" and reproducibility, the following PAT systems should be integrated:

-

In-Process HPLC:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile:Water (0.1% H3PO4) Gradient 10% -> 90%.

-

Detection: UV at 254 nm.

-

Stop Criteria: N-oxide peak < 0.5% area.

-

-

Cyanide Detection:

-

Use digital HCN sensors in the fume hood/reactor suite.

-

Test aqueous waste streams with Merckoquant® Cyanide Test Strips before disposal.

-

Safety & Waste Management (Critical)

Handling cyanide sources requires a "Zero-Tolerance" safety protocol.

Cyanide Destruction Protocol:

-

Principle: Oxidative destruction of cyanide to cyanate (less toxic) and then to CO₂/N₂.

-

Reagent: Sodium Hypochlorite (Bleach, 10-15%) at pH > 10.

-

Procedure:

-

Collect all aqueous waste and scrubber liquids in a dedicated "Cyanide Kill Tank".

-

Adjust pH to > 10 using NaOH (Prevent HCN gas formation).

-

Add Bleach slowly while monitoring temperature (Exothermic).

-

Maintain residual chlorine > 5 ppm for 2 hours.

-

Test for absence of cyanide before releasing to general chemical waste.

-

Diagram: Safety & Workflow Logic

Figure 2: Waste treatment decision tree ensuring zero cyanide discharge.

References

-

Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilyl cyanide: A modified Reissert-Henze reaction. Journal of Organic Chemistry, 48(9), 1375–1377. Link

- Moustafa, M. A., et al. (2019). Scalable synthesis of substituted quinoline-2-carbonitriles via N-oxide activation. Tetrahedron Letters, 60(12), 850-854.

-

Organic Syntheses. (1977). Use of Trimethylsilyl Cyanide for Cyanation. Org. Synth. 57, 88. Link

-

National Institute for Occupational Safety and Health (NIOSH). Cyanide: Emergency Response Card. Link

-

Baxendale, I. R., et al. (2021).[13] Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Journal of Organic Chemistry, 86(19), 13402–13419. Link

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 6. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

Troubleshooting & Optimization

improving yield in the cyanation of 7-chloroquinoline

Topic: Improving Yield in the Cyanation of 7-Chloroquinoline Ticket ID: CY-7CQ-opt-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Challenge

User Query: "I am attempting to convert 7-chloroquinoline to 7-cyanoquinoline. Standard

Technical Diagnosis:

The core issue lies in the electronic nature of the 7-position. Unlike the 2- or 4-positions of quinoline, which are activated by the ring nitrogen (making them susceptible to Nucleophilic Aromatic Substitution,

To solve this, you must switch from "displacement chemistry" thinking to "aggressive cross-coupling" protocols using electron-rich, bulky ligands or Nickel catalysis.

The "Gold Standard" Protocol (Palladium)

For research-scale (mg to g) synthesis where yield is paramount over cost, the Pd-XPhos system is the most robust solution. It utilizes a bulky, electron-rich biaryl phosphine ligand to facilitate the difficult oxidative addition into the 7-chloro bond.

Optimized Workflow

Reaction Setup:

-

Catalyst:

(2 mol%) or XPhos-Pd-G2 (pre-catalyst, 2-4 mol%). -

Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4-8 mol%).

-

Cyanide Source:

(Zinc Cyanide) (0.6 equiv). Note: Zn(CN)2 provides 2 CN units. -

Additive: Zn Dust (10 mol%) Essential to keep Pd in the active (0) state.

-

Solvent: DMAc (N,N-Dimethylacetamide) or DMF (Anhydrous, degassed).

-

Conditions:

C, 12-16 hours, Argon atmosphere.

Why this works (The Causality):

-

XPhos: The cyclohexyl groups make the Pd center electron-rich (speeding up oxidative addition to the Cl-Ar bond), while the isopropyl groups on the biaryl backbone provide steric bulk to accelerate reductive elimination (forming the C-CN bond).

-

: Unlike KCN, zinc cyanide has low solubility in DMAc. It releases cyanide ions slowly. This prevents "cyanide poisoning," where excess

The "Cost-Effective" Protocol (Nickel)

For scale-up or cost-reduction, Nickel is superior for aryl chlorides.

Reaction Setup:

-

Catalyst:

(10 mol%). -

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (15 mol%).

-

Cyanide Source:

(0.6 equiv). -

Additive: DMAP (4-Dimethylaminopyridine) (20 mol%) + Zn Dust (20 mol%).

-

Solvent: Acetonitrile or DMAc.

-

Conditions:

C.

Mechanistic Insight: DMAP acts as a ligand to solubilize/activate the Zinc Cyanide, facilitating transmetallation to the Nickel center.[1]

Troubleshooting Guide (Q&A Format)

Ticket #1: "The reaction turns black immediately and stalls."

Diagnosis: Catalyst Deactivation (The "Palladium Black" death). Root Cause:

-

Oxygen: Phosphine ligands oxidize rapidly in air.

-

Lack of Reductant: Pd(II) precatalysts need to be reduced to Pd(0) to start the cycle. Resolution:

-

Add 10-20 mol% Zinc dust or PMHS (Polymethylhydrosiloxane) to the reaction mixture.

-

Ensure rigorous degassing (sparge with Argon for 15 mins, do not just vacuum/purge).

Ticket #2: "I see the product on LCMS, but I can't isolate it / Yield drops during workup."

Diagnosis: Metal Scavenging Issues. Root Cause: Cyanoquinolines are excellent ligands. They coordinate to the Pd/Ni and drag it into the organic phase, preventing crystallization and complicating chromatography. Resolution:

-

The "Feather" Method: Treat the crude reaction mixture (diluted in EtOAc) with 3-mercaptopropyl ethyl sulfide silica (SiliaMetS®) or simple activated carbon.

-

The Chemical Wash: Wash the organic layer with 10% aqueous ethylenediamine . The diamine chelates Pd/Ni much more strongly than the quinoline, pulling the metal into the aqueous phase.

Ticket #3: "Why not use CuCN (Rosenmund-von Braun)?"

Diagnosis: Substrate incompatibility.

Explanation: Standard CuCN cyanation requires temperatures

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle for the Pd-catalyzed cyanation, highlighting the critical "Danger Zone" where catalyst poisoning occurs.

Caption: Figure 1. The Pd-Catalytic Cycle. Note the "Poisoning" pathway (black node) caused by high concentrations of free cyanide, prevented by using slow-release sources like Zn(CN)2.

Data Summary: Cyanating Agents Comparison

| Parameter | Zn(CN)2 (Recommended) | K4[Fe(CN)6] (Green Option) | CuCN (Legacy) |

| Toxicity | High (Solid) | Low (Non-toxic solid) | High |

| Solubility | Low in DMF (Good) | Insoluble (Needs water) | Low |

| Reaction Temp | 80 - 100°C | 120 - 140°C | >180°C |

| Catalyst Compatibility | Pd & Ni (Excellent) | Pd (Good) | Self-catalyzing |

| Risk Factor | Moderate (HCN if acidified) | Low | High (Explosive workup) |

| Yield (7-Cl-Quinoline) | 85-95% | 60-75% | <40% (Tar) |

References

-

Jin, F., & Wong, Y. (2000). Palladium-Catalyzed Cyanation of Aryl Chlorides with Zinc Cyanide. Journal of Organic Chemistry . A foundational paper establishing Zn(CN)2 as the superior reagent for aryl chlorides due to the "slow release" mechanism.

-

Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society . While focused on bromides, this paper details the ligand effects (diamines) crucial for understanding metal scavenging in workups.

-

Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications . Describes the non-toxic alternative, though notes higher temperatures are often required for chlorides.

-

Zhang, X., Xia, A., Chen, H., & Liu, Y. (2017).[1] General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Letters . The specific protocol for the cost-effective Nickel/DMAP method described in Section 3.

-

Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011).[4] Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry . Highlights the role of Zn additives in maintaining catalyst activity.[5]

Sources

- 1. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]

- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Purification of 7-Chloroquinoline-2-carbonitrile

Executive Summary

7-Chloroquinoline-2-carbonitrile is a critical intermediate, particularly in the synthesis of antimalarial pharmacophores and other bioactive quinoline derivatives. Synthesis of this compound (often via Reissert reaction or N-oxide rearrangement) frequently yields "tarry" byproducts, regioisomers, and inorganic salts.

This guide provides a validated recrystallization protocol designed to maximize yield while effectively rejecting common impurities like 7-chloroquinoline (de-cyanated byproduct) and oxidation tars .

Standard Operating Procedure (SOP)

Solvent Selection Strategy

The choice of solvent relies on the "Polarity/Solubility" balance.[1] The nitrile group adds polarity to the lipophilic quinoline ring, making Ethanol the most robust general solvent.

| Solvent System | Grade | Application Case |

| Ethanol (95%) | USP/ACS | Primary Recommendation. Balances solubility and recovery yield. |

| Toluene | ACS Reagent | High Impurity Loads. Excellent for rejecting polar tars and inorganic salts. |

| Methanol : Water (9:1) | HPLC Grade | Polymorph Control. Used if the ethanol method yields amorphous solids. |

Protocol A: The Ethanol Recrystallization (Standard)

Best for crude material with >85% purity.

-

Preparation: Weigh the crude this compound into a round-bottom flask.

-

Dissolution: Add Ethanol (95%) at a ratio of 5-7 mL per gram of solid.

-

Heating: Heat the mixture to reflux (~78°C) with magnetic stirring.

-

Note: If the solid does not dissolve completely after 10 minutes of reflux, add more ethanol in 1 mL increments.

-

-

Decolorization (Critical Step): If the solution is dark brown/red (indicating oxidation products), remove from heat, add Activated Charcoal (1-2 wt%) , and reflux for an additional 5-10 minutes.

-

Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal and insoluble inorganic salts.

-

Crystallization:

-

Allow the filtrate to cool to room temperature slowly (over 1-2 hours) to avoid oiling out.

-

Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour.

-

-

Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold Ethanol (-20°C).

-

Drying: Dry in a vacuum oven at 40-50°C for 6-12 hours.

Workflow Visualization

The following diagram illustrates the critical decision points in the purification process, specifically addressing the "Oiling Out" phenomenon common with quinolines.

Caption: Decision logic for purification, highlighting interventions for color removal and phase separation issues.

Troubleshooting Guide & FAQ

Issue 1: The Product "Oils Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of forming crystals, the product forms a gummy oil at the bottom of the flask upon cooling.

-

Cause: The solution cooled too quickly, or the solvent polarity is slightly off (too high).

-

Solution:

-

Reheat the mixture until the oil redissolves.

-

Add a "seed crystal" of pure product if available.

-

Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface to induce nucleation.

-

Co-solvent modification: Add water dropwise to the hot ethanol solution until a faint turbidity persists, then add one drop of ethanol to clear it before cooling.

-

Issue 2: Low Recovery Yield (<50%)

Symptom: The mother liquor is still highly colored or contains significant mass.[2]

-

Cause: The compound is too soluble in Ethanol at room temperature.

-

Solution:

-

Concentrate the mother liquor by rotary evaporation to 50% of its original volume and repeat the cooling step (Second Crop).

-

Warning: The second crop is usually lower purity and should be analyzed separately.

-

Issue 3: Persistent Color (Yellow/Brown)

Symptom: Crystals appear beige or brown instead of off-white/white.

-

Cause: Presence of polymerized quinoline tars or oxidation byproducts (N-oxides).

-

Solution:

-

Switch solvent to Toluene .[1] Tars are generally insoluble in hot toluene and will adhere to the flask walls or filter paper, while the nitrile product dissolves.

-

References

-

ChemicalBook. (2023). This compound Product Properties and CAS 65482-29-3 Data. Retrieved from

-

Baxendale, I. R., et al. (2021).[3] Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University / Journal of Organic Chemistry. Retrieved from

- Popp, F. D. (1968). Reissert Compounds. Advances in Heterocyclic Chemistry, Vol 9.

-

University of Rochester. (n.d.). Reagents & Solvents: Common Solvents for Recrystallization. Retrieved from

Sources

solubility issues of 7-Chloroquinoline-2-carbonitrile in organic solvents

Technical Support Center: 7-Chloroquinoline-2-carbonitrile

Executive Summary

This compound is a critical intermediate often employed in the synthesis of antimalarial pharmacophores and kinase inhibitors. Its physicochemical behavior is dominated by two competing factors: the lipophilic, planar quinoline core (promoting

Users frequently encounter "oiling out" during recrystallization, incomplete dissolution in alcoholic solvents at room temperature, and unexpected precipitation during nucleophilic substitutions.[1] This guide provides the thermodynamic logic and practical protocols to resolve these issues.

Module 1: Solvent Selection & Dissolution Strategy

The Core Problem: This compound exhibits high lattice energy due to aromatic stacking.[1] While it possesses polar groups (-CN, -Cl), they are insufficient to solubilize the rigid core in polar protic solvents (like water or cold methanol) without thermal assistance.[1]

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO, DMF | Excellent | Recommended for Reactions. Dissolves readily at RT.[1] High boiling points allow for high-temp nucleophilic substitutions.[1] |

| Chlorinated | DCM, Chloroform | Good | Recommended for Workup. Good solubility due to polarizability match.[1] Ideal for liquid-liquid extraction from aqueous layers.[1] |

| Polar Protic | Ethanol, Methanol | Temperature Dependent | Recommended for Crystallization. Poor solubility at RT (suspension); high solubility at reflux.[1] Ideal for purification.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Soluble, but may require mild heating.[1] Acetone is a good choice for rapid solvent exchange/evaporation.[1] |

| Non-Polar | Hexane, Heptane | Poor | Antisolvent. Use only to force precipitation or wash crystals.[1] |

| Aqueous | Water | Insoluble | Antisolvent. Will cause immediate crash-out.[1] |

Interactive Troubleshooting: Dissolution Issues

Q: "I am trying to dissolve the compound in Ethanol for a reaction, but it remains a slurry. Should I add acid?" A: Do NOT add acid unless hydrolysis is the goal.

-

The Science: Adding acid (HCl) will protonate the quinoline nitrogen, forming a salt that is water-soluble but likely less soluble in organic ethanol.[1] Furthermore, strong acid with heat will hydrolyze the 2-cyano group to a carboxylic acid or amide [1].[1]

-

The Fix: Switch to a Polar Aprotic solvent (DMF or DMSO) if the reaction allows.[1] If Ethanol is required, you must heat to reflux to break the lattice energy.[1]

Q: "My sample dissolved in DCM but precipitated when I added Diethyl Ether." A: This is expected behavior. Ether acts as an antisolvent here.[1]

-

The Fix: If you are trying to purify, this is a valid technique (trituration).[1] If you need it in solution, evaporate the DCM/Ether mix and redissolve in pure DCM or Ethyl Acetate.[1]

Module 2: Visualization of Solubility Logic

The following decision tree helps you select the correct solvent system based on your experimental goal (Reaction vs. Purification).

Caption: Solubility Decision Tree selecting the optimal solvent based on thermodynamic requirements of the intended procedure.

Module 3: Purification & "Oiling Out" Troubleshooting

A common issue with 7-chloroquinoline derivatives is "oiling out" (liquid-liquid phase separation) instead of crystallizing during cooling.[1] This happens when the compound precipitates as a supercooled liquid before it can organize into a crystal lattice.[1]

Protocol: Controlled Recrystallization

Objective: Obtain high-purity crystals from a crude reaction mixture.

-

Dissolution: Suspend the crude solid in Ethanol (EtOH) .

-

Heating: Heat to reflux (

).[1] Add EtOH portion-wise until the solid just dissolves. -

The Critical Step (Seeding): Remove from heat.[1] Allow to cool to

. -

Slow Cooling: Do not place directly in an ice bath. Wrap the flask in a towel and let it reach room temperature over 2-3 hours.

-

Harvest: Once thick crystals form at RT, then cool to

for 30 minutes to maximize yield. Filter and wash with cold Hexane.[1]

Q: "It oiled out at the bottom of the flask. What now?" A: Re-heat the mixture until the oil dissolves back into the solvent. Add a small amount of a more polar co-solvent (e.g., 5% Acetone) or increase the volume of Ethanol slightly.[1] Repeat the cooling process slower and ensure you scratch the glass to induce nucleation before the oil phase separates.[1]

Module 4: Analytical Sample Preparation (HPLC/NMR)

Inconsistent analytical data often stems from poor sample preparation.[1]

-

NMR (Nuclear Magnetic Resonance):

-

HPLC (High-Performance Liquid Chromatography):

-

Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[1]

-

Injector Solvent: Do not dissolve the sample in pure DMSO if injecting a large volume into a high-aqueous initial gradient.[1] The mismatch in viscosity and polarity can cause the compound to precipitate in the injector loop or column head.[1]

-

Protocol: Dissolve in 50:50 Acetonitrile:Water. If sonication is required, keep temperature

to prevent degradation.[1]

-

Module 5: Synthesis Workflow Visualization

When using this compound as a starting material (e.g., for amination or reduction), the solvent choice dictates the workup.[1]

Caption: Standard workup protocol distinguishing between filtration and extraction pathways based on aqueous solubility.

References

-

ChemicalBook. (2024).[1] Quinoline-2-carbonitrile Properties and Reactions. Retrieved from [1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for recrystallization techniques of heterocyclic nitriles).

-

BenchChem. (2025).[1][2][3][4] Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives. Retrieved from (Cited for analogous solubility behavior of chloro-cyano-heterocycles).[1]

-

PubChem. (2025).[1][5] 7-Chloroquinoline Compound Summary. National Library of Medicine.[1] Retrieved from [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling this compound. Ensure all work is conducted in a fume hood due to potential toxicity of quinoline derivatives.

Sources

Technical Support Center: Purification of 7-Chloroquinoline-2-carbonitrile

Ticket Subject: Removal of Unreacted N-oxide from 7-Chloroquinoline-2-carbonitrile Mixtures Case ID: #QCN-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Diagnostic

You are likely performing a Reissert-Henze reaction (or a modified nucleophilic substitution) to convert 7-chloroquinoline N-oxide into this compound using reagents like TMSCN/Benzoyl Chloride.[1]

The Core Problem: The separation of the product (Nitrile) from the starting material (N-oxide) is notoriously difficult on standard silica because:

-

N-oxide "Streaking": The highly polar N-O bond interacts strongly with acidic silanols on silica gel, causing the N-oxide to streak (tail) from the baseline into your product fractions.

-

Solubility Overlap: Both compounds are moderately soluble in chlorinated solvents, making simple precipitation difficult.[1]

This guide provides three tiered solutions, ranging from extraction protocols to chromatographic optimization.

Tier 1: The "pKa Swing" Extraction (Recommended)

Logic: This is the most efficient method.[1] It exploits the basicity difference between the N-oxide and the 2-cyano product.

-

7-Chloroquinoline N-oxide: Weak base (

).[1] It can be protonated by moderately strong mineral acids, becoming water-soluble.[1] -

This compound: Extremely weak base (

).[1] The electron-withdrawing cyano group at the 2-position renders the ring nitrogen essentially non-basic in dilute acid. It will remain in the organic layer.[1]

Protocol: Selective Acid Wash [1]

| Step | Action | Mechanistic Insight |

| 1 | Dissolve crude mixture in DCM (Dichloromethane) or Ethyl Acetate . | Chlorinated solvents are preferred to keep the nitrile fully solubilized. |

| 2 | Wash the organic layer with 1.0 M - 2.0 M HCl (3x). | Critical Step: At pH ~0, the N-oxide ( |

| 3 | Wash organic layer with Brine (1x).[1] | Removes residual acid and breaks potential emulsions. |

| 4 | Dry over Na₂SO₄ , filter, and concentrate. | Yields nitrile enriched product.[1] |

| 5 | Optional: Back-extract the aqueous acid layer with DCM.[1] | Recovers any trace product that might have been physically entrained in the water.[1] |

Warning: Do not use concentrated HCl (>6M).[1] Extremely high acidity might hydrolyze the nitrile to an amide or carboxylic acid.

Tier 2: Chromatographic Optimization

If you must use column chromatography (e.g., for final polishing), standard silica conditions will fail due to N-oxide tailing. You must deactivate the silica.[1]

Troubleshooting Guide: Mobile Phase Modifiers

Q: The N-oxide is co-eluting with my product despite a difference in Rf. A: This is "tailing." The N-oxide is dragging.[1]

Solution A: Base Deactivation (The "TEA" Method) Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes, or add 0.5% - 1% TEA to your mobile phase.[1]

-

Mechanism:[1][2][3][4] TEA blocks the acidic silanol sites (

) on the silica. This prevents the N-oxide from hydrogen-bonding to the stationary phase, sharpening the peak and preventing the "streak."

Solution B: High-Polarity Shift (The "MeOH" Method) Instead of Hexane/Ethyl Acetate, use DCM / Methanol (98:2 to 95:5) .

-

Mechanism:[1][2][3] Methanol is a protic solvent that out-competes the N-oxide for binding sites on the silica.[1]

Tier 3: Chemical Scavenging (The "Nuclear Option")

If the N-oxide is persistent (e.g., >10% remaining) and extraction fails, it is often easier to chemically reduce the impurity to 7-chloroquinoline (the parent heterocycle), which has a drastically different polarity (

Protocol: P(III) Reduction

-

Dissolve the mixture in DCM or Toluene .

-

Add 1.2 equivalents of PCl₃ (Phosphorus Trichloride) relative to the estimated N-oxide content.[1]

-

Reflux for 1 hour.

-

Workup: Quench with saturated NaHCO₃ (carefully!).

-

Result: The N-oxide is converted to 7-chloroquinoline.[1]

-

Purification: The 7-chloroquinoline is non-polar and basic; it can be removed by the acid wash (Tier 1) or easily separated on silica (it elutes much faster than the nitrile).[1]

Visual Decision Tree

Caption: Workflow for selecting the optimal purification strategy based on impurity load.

Frequently Asked Questions (FAQ)

Q: Why not just use crystallization? A: While this compound is a solid, N-oxides are notoriously difficult to purge via crystallization as they often co-precipitate or form oils that coat the crystals.[1] Crystallization is best reserved for the final step after the bulk N-oxide has been removed via Tier 1.

Q: Will 1M HCl hydrolyze my nitrile group? A: Unlikely at room temperature with short contact times (5-10 mins).[1] Nitriles usually require heating with strong acid (6M+ HCl or H₂SO₄) to hydrolyze to the amide/acid.[1] If you are concerned, use 0.5M HCl and increase the number of washes.

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina is often better for N-oxides than Silica because it is less acidic.[1] However, the "Acid Wash" (Tier 1) is generally faster and cheaper than packing an Alumina column.

References

-

Reissert-Henze Reaction Mechanisms

-

Fife, W. K. (1983).[1] Regioselective Cyanation of Heterocyclic N-Oxides. Journal of Organic Chemistry, 48(8), 1375–1377.

-

-

pKa and Basicity Data

- Quinoline N-oxide pKa determin

-

Whalley, W. B. (1962).[1] The basicity of some heterocyclic N-oxides. Journal of the Chemical Society, 1962, 383-386.

-

Chromatographic Troubleshooting

- Chemical Reduction of N-oxides: Hamon, F., et al. (2009). Deoxygenation of N-oxides. Tetrahedron, 65(49), 10105-10123.

Sources

- 1. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Validation & Comparative

Advanced Characterization Guide: 1H NMR Spectral Analysis of 7-Chloroquinoline-2-carbonitrile

Executive Summary

7-Chloroquinoline-2-carbonitrile is a pivotal pharmacophore in the synthesis of antimalarial agents (analogs of chloroquine), anti-inflammatory drugs, and kinase inhibitors. Its structural integrity is defined by the specific substitution of a nitrile group (-CN) at the C2 position and a chlorine atom at the C7 position of the quinoline scaffold.

This guide provides a comparative technical analysis of the 1H NMR spectral signature of this compound. Unlike standard datasheets, this document focuses on differential diagnosis —how to distinguish the target product from its common precursors (7-Chloroquinoline or 7-Chloroquinoline N-oxide) and how to validate regio-isomeric purity using spin-spin coupling constants (

Structural Context & Synthesis Monitoring

To interpret the NMR spectrum accurately, one must understand the magnetic environment created by the substituents.

-

The Quinoline Core: A bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring.

-

7-Chloro Substituent: Exerts an inductive electron-withdrawing effect ($ -I

+M $) on the benzene ring, specifically affecting protons H6 and H8. -

2-Cyano Substituent: A strong electron-withdrawing group (EWG) that significantly deshields the protons on the heterocyclic ring (H3 and H4) via anisotropy and inductive effects.

Visualization: Synthesis & Structural Evolution

The following diagram illustrates the transformation from the N-oxide precursor (via Reissert-Henze reaction) to the target nitrile, highlighting the atoms responsible for the most critical spectral changes.

Figure 1: Synthetic transformation pathway highlighting the structural modification at the C2 position.

Comparative Spectral Analysis

The most common analytical challenge is distinguishing the product from the starting material (7-Chloroquinoline) or the 2-Chloro analog.

The "Fingerprint" Region (Heterocyclic Ring)

The most definitive proof of 2-cyanation is the disappearance of the H2 proton and the downfield shift of H3 and H4.

| Feature | 7-Chloroquinoline (Precursor) | This compound (Product) | Diagnostic Significance |

| H2 Proton | ABSENT | Primary Confirmation. The loss of the most downfield signal confirms substitution at C2. | |

| H3 Proton | Deshielded by the adjacent -CN group (anisotropy). Becomes a clean doublet ( | ||

| H4 Proton | Significant downfield shift due to the electron-deficient ring system. |

The Benzenoid Ring (Coupling Patterns)

The 7-Chloro substitution pattern creates a distinct splitting pattern on the benzene ring that remains relatively stable but shifts slightly due to the global electron withdrawal of the 2-CN group.

-

H8 (Position 8): Located between the Ring Nitrogen and the Chlorine. It typically appears as a meta-coupled doublet (

Hz) or a broadened singlet. It is usually the most deshielded proton on the benzene ring due to the proximity to the nitrogen lone pair. -

H5 (Position 5): Appears as a doublet (

Hz), coupling with H6. -

H6 (Position 6): Appears as a doublet of doublets (dd) , coupling with H5 (ortho, large

) and H8 (meta, small

Experimental Protocol

This protocol ensures high-resolution data suitable for publication or regulatory submission.

Sample Preparation[1][2]

-

Solvent Selection: DMSO-d6 is preferred over CDCl3 for this compound.

-

Reason: Nitrile derivatives are polar; DMSO-d6 minimizes aggregation and provides sharper resolution of the aromatic multiplets.

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

-

Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to prevent shimming errors.

Instrument Parameters (400 MHz or Higher)

-

Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

-

Spectral Width: 12 ppm (to capture downfield aromatics).

-

Relaxation Delay (D1): Set to 3.0 seconds .

-

Reason: Aromatic protons, especially those adjacent to quaternary carbons (like H3 near CN), may have longer T1 relaxation times. A short D1 leads to integration errors.

-

-

Scans (NS): Minimum 16 scans (64 recommended for detecting minor impurities).

Data Processing Workflow

-

Apodization: Apply an exponential window function (LB = 0.3 Hz).

-

Phasing: Manual phasing is required. Auto-phasing often fails with clustered aromatic signals.

-

Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to flatten the aromatic region.

-

Referencing: Calibrate to residual DMSO pentet at

2.50 ppm.

Detailed Assignment Logic

Use the following logic flow to assign the spectrum of an unknown quinoline derivative to confirm it is the 2-carbonitrile.

Figure 2: Step-by-step logic flow for spectral assignment and structural verification.

Summary of Chemical Shifts (DMSO-d6)

Note: Values are approximate (

| Proton | Position | Multiplicity | Assignment Logic | ||

| H4 | Heterocyclic | 8.45 | Doublet (d) | 8.6 | Peri-position to H5; deshielded by N-ring. |

| H8 | Benzenoid | 8.20 | Doublet (d)* | 2.1 | Meta-coupling to H6; deshielded by Ring N. |

| H3 | Heterocyclic | 8.02 | Doublet (d) | 8.6 | Ortho to CN; distinct AB system with H4. |

| H5 | Benzenoid | 7.95 | Doublet (d) | 9.0 | Ortho coupling to H6. |

| H6 | Benzenoid | 7.65 | dd | 9.0, 2.1 | Coupled to H5 (ortho) and H8 (meta). |

*H8 often appears as a singlet if resolution is low.

Comparison with Alternative Methods

While 1H NMR is the gold standard for structural connectivity, it should be part of a holistic validation strategy.

| Method | Capability vs. This compound | Gap in Analysis |

| 1H NMR | Superior. Distinguishes regio-isomers (e.g., 3-CN vs 2-CN) via coupling constants. Confirms loss of H2. | Cannot detect inorganic salts (e.g., NaCl from synthesis). |

| HPLC-MS | High Sensitivity. Confirms molecular weight (m/z 188/190 for Cl isotopes). Excellent for purity %. | Ambiguous. Hard to distinguish 2-CN from 3-CN or 4-CN isomers solely by mass fragmentation. |

| FT-IR | Functional Group ID. Detects Nitrile stretch (~2230 cm⁻¹). | No Structural Detail. Cannot confirm the position of the CN group or the integrity of the quinoline ring. |

Recommendation: Use 1H NMR for structural certification and HPLC for quantitative purity assessment.

References

-

Substituent Effects in Quinolines

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (General reference for quinoline chemical shift prediction rules).

-

Comparison of 7-chloroquinoline derivatives: Muscia, G. C., et al. (2008). "Synthesis and antimalarial activity of new 7-chloroquinoline derivatives." Journal of the Brazilian Chemical Society. Link (Provides baseline spectral data for the 7-chloroquinoline core).

-

Synthesis and Spectral Data

- Bhat, H. R., et al. (2013). "Synthesis, characterization and biological evaluation of some new 7-chloroquinoline derivatives." Asian Journal of Research in Chemistry.

-

Ramírez, H., et al. (2020).[1] "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." ResearchGate. Link (Confirming C2 substitution effects).

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Interpreting the IR Spectrum of 7-Chloroquinoline-2-carbonitrile

This guide details the interpretation of the infrared (IR) spectrum of 7-Chloroquinoline-2-carbonitrile , a critical intermediate in the synthesis of antimalarial drugs and kinase inhibitors.

This analysis compares the spectral "performance" (diagnostic utility) of IR spectroscopy against alternative characterization methods (NMR) and structurally related impurities (e.g., the N-oxide precursor), providing a self-validating workflow for chemical verification.

Executive Summary: The Diagnostic Fingerprint

For a researcher, the "performance" of an IR spectrum is defined by its ability to quickly confirm identity and purity. This compound exhibits a distinct spectral signature dominated by the nitrile group and the halogenated heteroaromatic core.

| Functional Group | Diagnostic Region (cm⁻¹) | Intensity | Assignment | Performance Note (vs. Alternatives) |

| Nitrile (C≡N) | 2230 ± 10 | Strong, Sharp | C≡N Stretch | Primary Indicator. Distinguishes product from all non-cyano precursors. |

| Aromatic C-H | 3080 – 3030 | Weak | C-H Stretch | Confirms heteroaromatic core integrity. |

| Quinoline Ring | 1620, 1590, 1500 | Medium-Strong | C=C / C=N Stretch | Characteristic "skeletal" vibrations of the quinoline system. |

| Chloro-Substituent | 1080 – 1050 | Medium | Ar-Cl In-plane | Often coupled with ring vibrations; less diagnostic than C≡N. |

| C-H Out-of-Plane | 850 – 800 | Strong | OOP Bending | Indicates substitution pattern (2,7-disubstituted). |

Detailed Spectral Analysis

Region 1: The High-Frequency Zone (4000 – 2500 cm⁻¹)

-

Absence of O-H/N-H: The most critical observation in this region is negative data. A pure sample must not show broad bands around 3200–3400 cm⁻¹. Presence of such bands indicates moisture contamination or unreacted amide intermediates.

-

Aromatic C-H Stretches (3080–3030 cm⁻¹): You will observe weak, sharp spikes just above 3000 cm⁻¹. Unlike aliphatic nitriles (e.g., acetonitrile), there are no sp³ C-H stretches below 3000 cm⁻¹ unless solvent residues (hexanes/ethyl acetate) are present.

Region 2: The Diagnostic Zone (2500 – 2000 cm⁻¹)

-

The Nitrile Stretch (2230 cm⁻¹): This is the "performance" peak.

-

Physics: The C≡N bond is stiff with a high force constant, placing it in a spectral quiet zone.

-

Context: In this compound, the nitrile is conjugated to the aromatic quinoline ring. This conjugation lowers the frequency slightly (to ~2230 cm⁻¹) compared to non-conjugated nitriles (~2250 cm⁻¹) but increases the intensity due to a larger dipole moment change.

-

Validation: If this peak is weak, it suggests hydrolysis to the amide or carboxylic acid.

-

Region 3: The Fingerprint Region (1600 – 600 cm⁻¹)

-

Quinoline Skeletal Modes (1620 – 1450 cm⁻¹): The pyridine and benzene rings fused in the quinoline structure vibrate as a coupled system. Expect a doublet or triplet of sharp bands in this region.

-

C-Cl Stretch (1080 cm⁻¹ & < 800 cm⁻¹): The C-Cl stretch is notoriously difficult to assign definitively without Raman data because it couples with ring vibrations. However, a consistent band around 1080 cm⁻¹ (in-plane bending/stretching hybrid) is typical for chloro-substituted aromatics.

-

Out-of-Plane (OOP) Bending (850 – 800 cm⁻¹): These strong bands are sensitive to the substitution pattern. The 2,7-substitution pattern disrupts the normal "3-adjacent" or "4-adjacent" hydrogen patterns, resulting in unique isolated H-wagging frequencies.

Comparative Performance Guide

This section compares the IR analysis of this compound against its common precursors and alternative analytical techniques.

Comparison A: Product vs. Precursor (7-Chloroquinoline N-oxide)

The most common synthesis route involves the Reissert-Henze reaction of the N-oxide. IR is the fastest method to monitor this reaction.

| Feature | Product (2-Carbonitrile) | Precursor (N-Oxide) | Interpretation |

| 2230 cm⁻¹ | Present (Strong) | Absent | Appearance confirms C-C bond formation. |

| 1300–1200 cm⁻¹ | Normal Ring Modes | Strong N-O Stretch | Disappearance of the N-O band confirms deoxygenation. |

| Validation | Pass | Fail | If both bands are present, the reaction is incomplete. |

Comparison B: IR vs. 1H-NMR

-

IR Strength: Superior for detecting the functional group transformation (N-oxide → Nitrile). It provides an instant "Yes/No" on the reaction progress.

-

NMR Strength: Superior for detecting regioisomers. If the cyanide adds to the C4 position instead of C2, IR cannot easily distinguish the difference (both are aromatic nitriles). NMR coupling constants are required for that level of structural proof.

Experimental Protocol: Self-Validating Identification

Objective: Confirm identity and purity of this compound. Technique: Attenuated Total Reflectance (ATR) FTIR.

Step-by-Step Workflow:

-

Background: Collect an air background (32 scans, 4 cm⁻¹ resolution).

-

Sample Prep: Place ~5 mg of solid sample on the diamond/ZnSe crystal. Apply high pressure to ensure contact (critical for the hard crystalline lattice of quinolines).

-

Acquisition: Scan from 4000 to 600 cm⁻¹.

-

Normalization: Baseline correct the spectrum.

-

Validation Check (The "Gatekeeper"):

-

Gate 1: Is there a peak at 2230 cm⁻¹? (If No → Stop, not a nitrile).

-

Gate 2: Is there a broad hump at 3300 cm⁻¹? (If Yes → Stop, sample is wet or hydrolyzed).

-

Gate 3: Are the fingerprint bands sharp? (Broad bands indicate amorphous/impure sample).

-

Visualization: Identification Logic Flow

The following diagram illustrates the decision logic for interpreting the spectrum during a synthesis campaign.

Caption: Logical workflow for validating this compound synthesis via IR spectroscopy.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on general IR band assignments for aromatic nitriles and chloro-substituted rings).

-

BenchChem. (2025).[1] A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Link (Provides baseline spectral data for the quinoline core).

- NIST Chemistry WebBook.Quinoline, 2-cyano-. Standard Reference Data.

-

Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives. Link (Source for comparative IR data of 7-chloroquinoline derivatives).

Sources

A Comparative Guide to the Reactivity of 7-Chloroquinoline-2-carbonitrile and 2-Chloroquinoline in Nucleophilic Aromatic Substitution

Introduction: Strategic Intermediates in Medicinal Chemistry

Quinoline scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The functionalization of the quinoline ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological profile. Key to these synthetic strategies are halo-substituted quinolines, which serve as versatile precursors for introducing diverse functionalities via nucleophilic aromatic substitution (SNAr).

This guide provides an in-depth technical comparison of two important quinoline-based building blocks: 7-Chloroquinoline-2-carbonitrile and 2-Chloroquinoline . While both possess a reactive chloro-substituent, their reactivity profiles are dramatically different due to the influence of other functional groups on the aromatic system. Understanding these differences is critical for researchers and drug development professionals in designing efficient and regioselective synthetic routes. We will explore the underlying electronic principles governing their reactivity, present supporting data, and provide practical experimental protocols.

| Property | This compound | 2-Chloroquinoline |

| Chemical Structure |  |  |

| Molecular Formula | C₁₀H₅ClN₂[3] | C₉H₆ClN[4] |

| Molecular Weight | 188.62 g/mol [3] | 163.60 g/mol [4] |

| CAS Number | 65482-29-3[5] | 612-62-4[4] |

| Appearance | Solid | Solid |

Part 1: The Decisive Role of Electronic Effects in Reactivity

The reactivity of a chloroquinoline in a nucleophilic aromatic substitution (SNAr) reaction is fundamentally governed by the electrophilicity of the carbon atom bonded to the chlorine. Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups (EWGs).[6] These groups activate the ring by delocalizing the negative charge that develops in the intermediate state (the Meisenheimer complex), thus stabilizing it and lowering the activation energy of the reaction.

2-Chloroquinoline: Activation by the Pyridine Nitrogen

In 2-chloroquinoline, the chlorine atom is positioned at C2, a location on the pyridine half of the fused ring system. The nitrogen atom in the pyridine ring is inherently electronegative and acts as an electron sink, withdrawing electron density from the ring, particularly from the ortho (C2) and para (C4) positions. This intrinsic property makes the C2 carbon sufficiently electrophilic to be attacked by nucleophiles, displacing the chloride ion.[6][7] This is a classic example of reactivity in an electron-deficient heteroarene.[6]

This compound: Synergistic Activation by Dual Electron-Withdrawing Groups

The reactivity landscape of this compound is significantly more pronounced. Here, the chlorine atom is at C7 on the benzene ring portion. In a simple 7-chloroquinoline, this position is relatively unreactive towards nucleophiles. However, the presence of the powerful electron-withdrawing nitrile (cyano) group at the C2 position changes the situation entirely.

The nitrile group exerts its influence through two mechanisms:

-

Inductive Effect (-I): The electronegative nitrogen atom of the C≡N triple bond strongly pulls electron density away from the ring through the sigma bonds.

-

Resonance Effect (-M): The nitrile group can participate in resonance, delocalizing electron density from the ring system. This effect is particularly potent for stabilizing the negative charge of the Meisenheimer complex.

When a nucleophile attacks the C7 position of this compound, the resulting negative charge can be delocalized across the entire quinoline system and, crucially, onto the nitrogen atom of the nitrile group. This extensive resonance stabilization, depicted below, dramatically lowers the energy of the intermediate, accelerating the reaction rate.

Caption: SNAr mechanism on this compound.

In contrast, for 2-chloroquinoline, the stabilization of the intermediate relies solely on the ring nitrogen. While effective, it is less potent than the synergistic effect of the ring nitrogen and the C2-nitrile group in activating a remote position like C7.

Caption: SNAr mechanism on 2-Chloroquinoline.

Reactivity Prediction: The C-Cl bond at the C7 position in this compound is significantly more activated towards nucleophilic substitution than the C-Cl bond at the C2 position in 2-chloroquinoline. Reactions on this compound can often proceed under milder conditions (lower temperatures, shorter reaction times) than those on 2-chloroquinoline.

Part 2: Comparative Experimental Data

The predicted difference in reactivity is borne out by experimental evidence from the literature. While direct kinetic competition studies are scarce, a comparison of typical reaction conditions required to achieve similar transformations with amine nucleophiles illustrates the point effectively.

| Reaction | Substrate | Nucleophile | Conditions | Yield | Reference |

| Amination | 2-Chloroquinoline | 1,2,4-Triazole | 1,2,4-Triazole melt, 180°C, 2h | 75% | [8] |

| Amination | 2-Chloroquinoline | Aniline | Reflux, 2-3 hours | 60-80% | [9] |

| Amination | 7-Chloroquinoline | Methyl anthranilate | Ethanol, reflux, 4h | - | [10] |

| Alkoxylation | 2,7-dichloroquinoline-3-carbaldehyde | Sodium methoxide | Methanol, rt, 3h | 80% | [11] |

Note: The data for 7-chloroquinoline derivatives often involves additional activating groups (like the 3-carbaldehyde in entry 4), but the general principle of activation holds. The reaction with methyl anthranilate on a simple 7-chloroquinoline requires prolonged heating, highlighting the need for activation at that position.[10] The synthesis of 7-substituted quinolines frequently involves multi-step sequences starting from precursors other than 7-chloroquinoline, precisely because of the low reactivity of the C7-Cl bond without additional activating groups.[12] The presence of the 2-carbonitrile group provides this crucial activation.

Part 3: Logical Workflow and Synthetic Applications

The distinct reactivities of these two molecules dictate their roles in synthetic chemistry. A researcher's choice between them depends entirely on the desired final substitution pattern.

Caption: Synthetic logic for choosing between the two reagents.

-

2-Chloroquinoline is the reagent of choice for introducing a wide variety of nucleophiles directly at the 2-position of the quinoline ring. It is a workhorse intermediate in organic synthesis.[13][14]

-

This compound is a specialized reagent designed for functionalizing the 7-position. Its enhanced reactivity at C7 allows for selective substitution. Furthermore, the nitrile group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted to a tetrazole, opening up a vast chemical space for further derivatization.[15] This dual functionality makes it an exceptionally valuable tool in library synthesis for structure-activity relationship (SAR) studies.

Part 4: Experimental Protocols

The following protocols are generalized, self-validating procedures for the amination of each substrate. Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

Protocol 1: Synthesis of 2-(Morpholino)quinoline

Objective: To demonstrate a typical SNAr reaction at the C2 position of 2-chloroquinoline.

Materials:

-

2-Chloroquinoline (1.0 eq)

-

Morpholine (1.5 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

To a round-bottom flask, add 2-chloroquinoline, potassium carbonate, and DMF.

-

Add morpholine to the stirring suspension.

-

Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere.

-

Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the 2-chloroquinoline spot has disappeared (typically 4-8 hours).

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-(morpholino)quinoline.

Protocol 2: Synthesis of 7-(Phenylamino)quinoline-2-carbonitrile

Objective: To demonstrate a typical SNAr reaction at the highly activated C7 position of this compound.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.2 eq)

-

Sodium tert-butoxide (NaOtBu, 1.5 eq)

-

Toluene or Dioxane

-

Palladium catalyst (e.g., Pd₂(dba)₃, optional but can accelerate reaction)

-

Ligand (e.g., Xantphos, optional)

-

Ethyl acetate

-

Saturated ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Schlenk flask, condenser, magnetic stirrer, heating mantle, nitrogen line

Procedure:

-

To a Schlenk flask under nitrogen, add this compound, sodium tert-butoxide, and the palladium catalyst/ligand system (if used).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous toluene or dioxane via syringe, followed by aniline.

-

Heat the reaction mixture to 80-90 °C.

-

Monitor the reaction by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 1-4 hours).

-

Cool the reaction to room temperature and quench by carefully adding saturated ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 7-(phenylamino)quinoline-2-carbonitrile.

Conclusion

While both this compound and 2-Chloroquinoline are valuable chloroquinoline building blocks, their reactivity is not equivalent. The C-Cl bond in This compound is substantially more activated towards nucleophilic aromatic substitution due to the powerful, resonance-stabilizing effect of the C2-nitrile group. This enhanced reactivity allows for selective functionalization at the C7 position under milder conditions. In contrast, 2-Chloroquinoline offers reliable reactivity at the C2 position, driven by the intrinsic electron-withdrawing nature of the ring nitrogen. The choice between these two reagents is therefore a strategic decision dictated by the desired substitution pattern of the final target molecule, with this compound offering the additional advantage of a versatile nitrile handle for subsequent chemical transformations.

References

- Bull, J. A., Maffezzoni, M. J., & Pelletier, G. (2014). Recent advances in the synthesis and applications of 2-chloroquinolines.

- Abdel-Wahab, B. F., Khidre, R. E., & El-Aal, A. A. (2012). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde. RSC Advances, 2(27), 10175-10195.

- Mekky, A. E., & Abdel-Wahab, B. F. (2018). Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride.

- Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 929-958.

- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287.

- Golič, L., Grdadolnik, S. G., & Stanovnik, B. (1993). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 30(2), 333-336.

-

PubChem. (n.d.). 2-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.

-

LookChem. (n.d.). 2-Chloroquinoline-3-carbaldehyde | Properties, Synthesis, Safety, Uses & Supplier China. Retrieved from [Link]

- Mary, Y. S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1225, 129111.

- da Silva, A. B. F., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6527.

- Kumar, A., & Sharma, S. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-15.

-

NIST. (n.d.). Quinoline, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H5ClN2). Retrieved from [Link]

- Gouda, M. A., et al. (2020). A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives.

- El-Gaby, M. S. A., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Acta Chimica Slovenica, 48(4), 457-466.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

- Larsen, R. D., et al. (1992). U.S. Patent No. 5,126,456. Washington, DC: U.S.

- Murie, V. E., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.

-

PubChem. (n.d.). 7-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Murie, V. E., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-2-ethoxy-8-methylquinoline-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Gandeepan, P., et al. (2019). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 21(15), 6061-6066.

-

Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

- Bouyahya, A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(15), 4945.

-

ResearchGate. (n.d.). Nitrile groups forming hydrophobic interactions. Retrieved from [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). 7-Chloroquinoline. Retrieved from [Link]

- da Silva, W. A., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(8), 1699-1710.

- Kumar, A., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Scientific Reports, 13(1), 7678.

- Bachman, G. B., & Cooper, D. E. (1947). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Journal of Organic Chemistry, 12(4), 434-437.

- Tadesse, A., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 6694909.

-

Chem.libretexts.org. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Retrieved from [Link]

-

Kaplan MCAT Prep. (2019, September 28). Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives [Video]. YouTube. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C10H5ClN2) [pubchemlite.lcsb.uni.lu]

- 4. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 65482-29-3 [chemicalbook.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chemijournal.com [chemijournal.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Chloroquinoline-2-carbonitrile

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 7-Chloroquinoline-2-carbonitrile, a compound frequently utilized in synthetic chemistry and drug development. As researchers and scientists, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and compliant disposal. This document is structured to provide not just a set of instructions, but a logical and scientifically grounded rationale for each procedural step.

Part 1: Hazard Assessment and Immediate Safety Imperatives

Before any disposal protocol can be initiated, a thorough understanding of the inherent hazards of this compound is essential. This compound belongs to the quinoline class, which are heterocyclic aromatic organic compounds.[1] The presence of a chlorine atom and a nitrile group introduces specific toxicological and regulatory considerations.

Toxicological Profile: Based on data from analogous compounds, this compound is classified as harmful and an irritant.[2][3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4][5]

-

Acute Toxicity: Harmful if swallowed.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2][3]

-

Aquatic Toxicity: Quinolines and their derivatives can be toxic to aquatic life with long-lasting effects.[6][7][8]

Due to these hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).